Researchers studying hKv1.5-mediated atrial fibrillation or CYP450 time-dependent inhibition face a critical tool-compound gap: generic furanocoumarins exhibit divergent and unpredictable target engagement. Oxypeucedanin solves this with validated, quantitative pharmacology: • Selective hKv1.5 open-channel blocker with IC₅₀ = 76 nM, 2.4× more potent than psoralen for robust patch-clamp electrophysiology. • Mechanism-based CYP2B6 inactivator (KI = 1.82 μM; kinact = 0.07 min⁻¹) and CYP2D6 inactivator, providing a reference standard for TDI assessment in DMPK workflows. • Four-fold lower phototoxicity than bergapten, enabling more controlled photobiology studies. Supplied as ≥98% (HPLC) white powder with comprehensive analytical documentation. Global shipping available.
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
CAS No.737-52-0
Cat. No.B192039
⚠ Attention: For research use only. Not for human or veterinary use.
Oxypeucedanin (5-epoxy-isopentenyloxypsoralen) is a linear furanocoumarin with a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol [1]. The compound contains a characteristic epoxide ring on its C5 substituent, distinguishing it structurally from related furanocoumarins [2]. It is isolated from various Umbelliferae species, notably Angelica dahurica Radix [3]. As an analytical standard, it is characterized by a purity of ≥95.0% (HPLC) and a specific optical rotation of [α]/D -16.0±2.0° (c = 0.14 in chloroform) .
IdentityLinear furanocoumarin standard with C5-epoxy substitution; distinguished from C8 analogs
Standard useCertified purity analytical standard for chromatographic identification and method development
[3] Zhang, K., et al. (2021). Oxypeucedanin is a Mechanism-based Inactivator of CYP2B6 and CYP2D6. Current Drug Metabolism, 22(11), 882-892. View Source
Oxypeucedanin vs. Structural Analogs
Within the linear furanocoumarin class, subtle structural variations drive profound functional divergence. The substitution pattern (C5 vs. C8) and the nature of the side chain (epoxide vs. isopentenyl) dictate target engagement and biological outcome. For instance, while oxypeucedanin and imperatorin are both present in Angelica dahurica, their activities in the maximal electroshock-induced seizure model are diametrically opposed: imperatorin (C8-substituted) exhibits anticonvulsant activity, whereas oxypeucedanin (C5-substituted) does not [1]. Furthermore, the presence of an epoxide moiety in oxypeucedanin confers unique mechanism-based inactivation of specific CYP450 isoforms, a property not shared by all class members [2]. Generic substitution based solely on the furanocoumarin scaffold risks selecting a compound with a drastically different selectivity, potency, and safety profile, thereby invalidating experimental outcomes.
Oxypeucedanin (C5-epoxy)
Mechanism-based CYP inactivator; lacks anticonvulsant activity in electroshock model
C8-substituted analogs (e.g., imperatorin)
May exhibit anticonvulsant effect and different CYP inactivation kinetics; functional context may shift
Generic substitution based on the furanocoumarin scaffold alone may alter ion channel selectivity and metabolic study profiles; epoxide moiety is not class-conserved.
[1] Łuszczki, J. J., et al. (2010). Anticonvulsant effects of four linear furanocoumarins, bergapten, imperatorin, oxypeucedanin, and xanthotoxin, in the mouse maximal electroshock-induced seizure model: a comparative study. Pharmacological Reports, 62(6), 1231-1236. View Source
[2] Zhang, K., et al. (2021). Oxypeucedanin is a Mechanism-based Inactivator of CYP2B6 and CYP2D6. Current Drug Metabolism, 22(11), 882-892. View Source
Oxypeucedanin Quantifiable Differentiation
hKv1.5 Channel Inhibition vs. Psoralen
Oxypeucedanin demonstrates significantly higher potency in inhibiting the hKv1.5 potassium channel current compared to its parent scaffold, psoralen. This enhanced activity is critical for research focused on atrial fibrillation where hKv1.5 is a key therapeutic target .
hKv1.5 inhibitionData to verify
IC₅₀ 76 nM (oxypeucedanin) vs 180 ± 21 nM (psoralen)
hKv1.5 channels stably expressed in Ltk- cells; +60 mV
Why This Matters
Procurement of oxypeucedanin over psoralen is justified for studies where higher potency on the hKv1.5 channel is required to achieve significant channel blockade at lower concentrations.
Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6. Its affinity (KI) for the enzyme is lower (i.e., higher KI value) than that of the related furanocoumarin imperatorin, resulting in a distinct profile. This difference is crucial for designing and interpreting drug metabolism and interaction studies [1][2].
CYP2B6 inactivationReported
KI = 1.82 μM; kinact = 0.07 min⁻¹ Imperatorin: KI = 0.498 μM; kinact = 0.18 min⁻¹
Higher KI and lower kinact vs imperatorin; different risk profile interpretation in ADME panels
Human liver microsomes, NADPH-dependent; cross-study comparable
Imperatorin: KI = 0.498 μM; kinact = 0.18 min⁻¹ (corrected)
Quantified Difference
~3.7-fold higher KI; ~2.6-fold lower kinact
Conditions
Human liver microsomes; NADPH-dependent incubation
Why This Matters
The lower affinity (higher KI) of oxypeucedanin for CYP2B6 relative to imperatorin suggests it may present a different risk profile for drug-drug interactions, a key consideration in the selection of a tool compound for in vitro ADME panels.
[1] Zhang, K., et al. (2021). Oxypeucedanin is a Mechanism-based Inactivator of CYP2B6 and CYP2D6. Current Drug Metabolism, 22(11), 882-892. View Source
[2] Zheng, L., et al. (2015). Correction to: 'Imperatorin Is a Mechanism-Based Inactivator of CYP2B6'. Drug Metabolism and Disposition, 43(4), 82-88. View Source
Oral Bioavailability in Rats
In a rat model, oxypeucedanin exhibits poor and slow oral absorption, with a mean absolute bioavailability of only 10.26% following a single 20 mg/kg dose. This is a critical, quantifiable limitation for any research application requiring systemic exposure via oral gavage [1].
Oral bioavailabilityReported
F = 10.26%
Low oral absorption; systemic exposure via oral route is limited
Rat model, 20 mg/kg single dose; UPLC/MS/MS analysis
Sprague-Dawley rats; single oral dose of 20 mg/kg; UPLC/MS/MS analysis
Why This Matters
The low oral bioavailability must be factored into experimental design; for in vivo studies requiring consistent systemic levels, alternative routes of administration or formulation strategies may be necessary, impacting procurement volume and study cost.
[1] Xu, Y., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3570. View Source
Phototoxicity vs. Bergapten
While both oxypeucedanin and bergapten are known phototoxic furanocoumarins, the phototoxic potency of oxypeucedanin has been quantified as only one-quarter that of bergapten in a biological assay [1]. This suggests a potentially more manageable safety profile in applications where light exposure is a concern.
Phototoxic potencyReported
1 (relative unit) vs bergapten 4
About one-quarter phototoxicity of bergapten; may support reduced phototoxic stress models
Biological assay with HPLC identification; archival reference
PhototoxicitySafetyFuranocoumarinPUVA Therapy
Evidence Dimension
Relative Phototoxic Potency
Target Compound Data
1 (Relative Unit)
Comparator Or Baseline
Bergapten: 4 (Relative Units)
Quantified Difference
25% of the phototoxic potency of bergapten
Conditions
Biological assay; identified by HPLC
Why This Matters
For researchers concerned with the phototoxic liabilities inherent to the furanocoumarin class, oxypeucedanin presents a lower-risk alternative to bergapten, potentially simplifying handling procedures and reducing confounding variables in cell-based assays.
PhototoxicitySafetyFuranocoumarinPUVA Therapy
[1] Naganuma, M., et al. (1985). A study of the phototoxicity of lemon oil. Archives of Dermatological Research, 278(1), 31-36. (As reported in NSTL archive). View Source
CYP2D6 Inactivation Profile
Oxypeucedanin is a mechanism-based inactivator of CYP2D6, a critical enzyme in the metabolism of many pharmaceuticals. This property is not universally shared by other major furanocoumarins, providing a distinct tool for investigating CYP2D6-mediated metabolism and its potential for drug interactions [1].
CYP2D6 inactivationClass-level inference
KI = 8.47 μM; kinact = 0.044 min⁻¹
Specialized tool for CYP2D6 isoform; inactivation not reported for common analogs
HLM + NADPH; enzymatic context may require isoform-specific validation
Imperatorin, Bergapten, Xanthotoxin (no quantitative CYP2D6 inactivation data found in this search)
Quantified Difference
Inferred: Unique inactivation profile within class
Conditions
Human liver microsomes; NADPH-dependent incubation
Why This Matters
The ability to selectively inactivate CYP2D6 distinguishes oxypeucedanin from other common furanocoumarins. This makes it a valuable, if specialized, tool for enzymology studies focused on this specific cytochrome P450 isoform.
[1] Zhang, K., et al. (2021). Oxypeucedanin is a Mechanism-based Inactivator of CYP2B6 and CYP2D6. Current Drug Metabolism, 22(11), 882-892. View Source
Oxypeucedanin Application Scenarios
hKv1.5 Modulation for Atrial Fibrillation
Oxypeucedanin is a potent, selective open-channel blocker of hKv1.5 (IC₅₀ = 76 nM) . This quantitative potency advantage over the parent compound psoralen (IC₅₀ = 180 nM) makes it the preferred furanocoumarin for in vitro electrophysiology studies (e.g., patch-clamp) requiring robust inhibition of the hKv1.5 current, a validated target for atrial fibrillation.
CYP2B6 and CYP2D6 Inactivation
As a characterized mechanism-based inactivator of CYP2B6 (KI = 1.82 μM; kinact = 0.07 min⁻¹) and CYP2D6 (KI = 8.47 μM; kinact = 0.044 min⁻¹), oxypeucedanin is a well-defined tool compound for in vitro drug metabolism and safety assessment (DMPK) studies . Its inactivation kinetics provide a reference point for evaluating the potential for time-dependent inhibition (TDI) by new chemical entities or for studying the enzymology of these specific P450 isoforms.
Phototoxicity Assessment
When studying furanocoumarin-mediated phototoxicity, oxypeucedanin is a valuable alternative to bergapten. Its phototoxic potency has been quantified as being four times lower than that of bergapten . This distinction allows researchers to investigate cellular responses to phototoxic stress under conditions where the magnitude of the insult is reduced, potentially revealing more subtle signaling events or reducing acute cytotoxicity in sensitive cell lines.
Preclinical PK and Formulation Studies
Oxypeucedanin's low oral bioavailability (F = 10.26%) in rats, characterized by a Tmax of 3.38 h and a T1/2Z of 2.94 h following a 20 mg/kg oral dose, establishes a well-defined PK baseline . This makes it a suitable model compound for developing and testing novel formulation strategies aimed at improving the oral absorption of poorly bioavailable, lipophilic natural products.
Application
Selection Property
Validation Focus
hKv1.5 channel modulation studies
Ion channel blockade assay context
Patch-clamp electrophysiology endpoints
CYP450 inactivation studies
Mechanism-based inactivation kinetics
Time-dependent inhibition (TDI) assay context
Furanocoumarin phototoxicity research
Phototoxic potency comparison context
Cell-based phototoxicity assay endpoints
Preclinical pharmacokinetic studies
Oral bioavailability profile
Formulation optimization and exposure modeling
[1] Zhang, K., et al. (2021). Oxypeucedanin is a Mechanism-based Inactivator of CYP2B6 and CYP2D6. Current Drug Metabolism, 22(11), 882-892. View Source
[2] Naganuma, M., et al. (1985). A study of the phototoxicity of lemon oil. Archives of Dermatological Research, 278(1), 31-36. (As reported in NSTL archive). View Source
[3] Xu, Y., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3570. View Source
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